Benzyl-(3-imidazol-1-yl-propyl)-amine
Overview
Description
Benzyl-(3-imidazol-1-yl-propyl)-amine is a compound that features a benzyl group attached to a propyl chain, which is further linked to an imidazole ring
Mechanism of Action
Target of Action
It is known that imidazole functional groups can interact with various biological targets .
Mode of Action
Compounds with imidazole groups are known to interact with their targets in a variety of ways .
Biochemical Pathways
Imidazole compounds can participate in a variety of biochemical reactions .
Result of Action
Imidazole compounds are known to have a variety of biological effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of benzylamine with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the imidazole ring.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Benzyl-(3-imidazol-1-yl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: It is used in the synthesis of advanced materials, such as functionalized silica gels, which have applications in chromatography and material science.
Comparison with Similar Compounds
N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in optical materials.
3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in chromatography and material science.
Uniqueness: Benzyl-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
N-benzyl-3-imidazol-1-ylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-3,5-6,8,10,12,14H,4,7,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHMXLKXQDOCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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